molecular formula C18H21FN4O2S B2360932 Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-52-2

Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2360932
CAS No.: 339019-52-2
M. Wt: 376.45
InChI Key: HBJRUISCHBUSJU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (hereafter referred to as the target compound) is a pyrimidine derivative characterized by:

  • A piperazino group substituted with a 2-fluorophenyl moiety at the N4 position.
  • A methylsulfanyl (SCH₃) group at the C2 position of the pyrimidine ring.
  • An ethoxycarbonyl (COOEt) group at the C5 position.

This compound is of interest in medicinal chemistry due to its structural features, which are common in kinase inhibitors and receptor-targeting agents. Its synthesis typically involves coupling reactions between pyrimidine intermediates and substituted piperazines, as seen in related compounds .

Properties

IUPAC Name

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-3-25-17(24)13-12-20-18(26-2)21-16(13)23-10-8-22(9-11-23)15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRUISCHBUSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 339019-52-2, is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, highlighting its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C18H21FN4O2S
  • Molar Mass : 376.45 g/mol
  • Purity : Typically >90% in commercial preparations .

This compound is believed to interact primarily with serotonin receptors, particularly the serotonin reuptake transporter (SERT). This interaction suggests a potential role as a selective serotonin reuptake inhibitor (SSRI), which may improve mood disorders while minimizing side effects commonly associated with traditional SSRIs .

Antidepressant Potential

Recent studies have explored the antidepressant-like effects of this compound in animal models. For instance, it has been shown to significantly reduce depressive-like behaviors in mice subjected to chronic mild stress. The compound's efficacy was comparable to that of established SSRIs, indicating its potential as a therapeutic agent in treating depression .

Neuropharmacological Studies

In vitro studies have demonstrated that this compound exhibits moderate affinity for various neurotransmitter receptors:

Receptor Type Binding Affinity (IC50)
Serotonin Transporter (SERT)1.45 µM
Dopamine D2 Receptor3.27 µM
Norepinephrine Transporter9.56 µM

These values suggest that while the compound has a stronger interaction with SERT, it also modulates other neurotransmitter systems, which could contribute to its overall pharmacological profile .

Case Studies and Research Findings

  • Animal Model Studies : In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy .
  • Comparative Efficacy : A comparative study indicated that this compound may offer advantages over traditional SSRIs by presenting a reduced incidence of sexual dysfunction side effects typically associated with these medications .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for further clinical development .

Scientific Research Applications

Pharmacological Applications

Research indicates that ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibits significant biological activity, particularly in the following areas:

Neurological Disorders

Studies have shown that this compound may act as an antagonist or inhibitor in neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. Interaction studies indicate its binding affinity to serotonin receptors, which are crucial in mood regulation .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. It has been evaluated for its efficacy against various human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation . The compound's ability to inhibit key metabolic pathways in cancer cells could position it as a valuable agent in oncology.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Understanding its mechanisms of action is essential for optimizing its therapeutic applications:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease processes, including cancer and neurological disorders .
  • Receptor Interactions : Its interactions with various receptors, particularly serotonin receptors, are being explored to understand its pharmacodynamics better.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The target compound’s biological and physicochemical properties are influenced by substituents at the C2, C4, and C5 positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name C2 Substituent C4 Substituent C5 Substituent Key Differences/Effects References
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl Methylamino (NHCH₃) Ethoxycarbonyl Replacement of piperazino-fluorophenyl with methylamino reduces steric bulk, potentially decreasing receptor affinity but improving solubility.
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate Phenyl (4-Methylphenyl)sulfanyl Ethoxycarbonyl Phenyl at C2 and bulky sulfanyl at C4 may enhance lipophilicity but reduce metabolic stability compared to the target compound.
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl (2,4-Dichlorophenyl)sulfanyl Ethoxycarbonyl Electron-withdrawing Cl groups increase electrophilicity, potentially enhancing reactivity in nucleophilic environments.
Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl Fluorobenzoylamino-phenylsulfanyl Ethoxycarbonyl Extended aromatic system at C4 may improve π-π stacking interactions in protein binding pockets.

Impact of Piperazino Group Modifications

The piperazino group in the target compound is critical for interactions with receptors (e.g., serotonin or dopamine receptors). Comparisons include:

  • Compound 12a (): Features a thiazole-pyrimidine hybrid with a tert-butyl group and sulfonamide.
  • Quinolone derivatives (): Piperazine-linked quinolones demonstrate how the basicity of the piperazine nitrogen affects solubility and bioavailability. The 2-fluorophenyl group in the target compound may reduce basicity, altering pharmacokinetics .

Pharmacological Implications

  • BRAF/HDAC Dual Inhibitors (): Pyrimidine derivatives with sulfonamide and thiazole motifs (e.g., compound 14b) show dual inhibitory activity. The target compound’s methylsulfanyl and piperazino groups may favor selective kinase inhibition over HDAC .
  • Antimicrobial Activity : Tetrahydropyrimidine derivatives () with sulfanylidene groups exhibit antimicrobial properties. The aromatic pyrimidine core in the target compound may confer different modes of action, such as intercalation or enzyme inhibition .

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